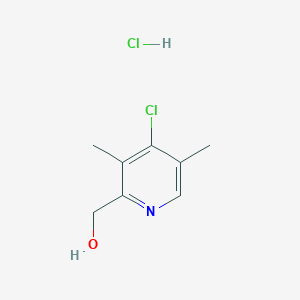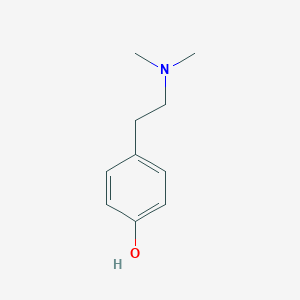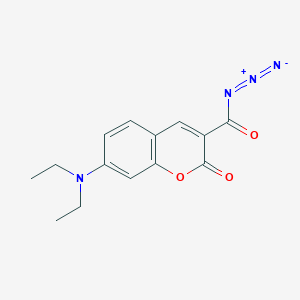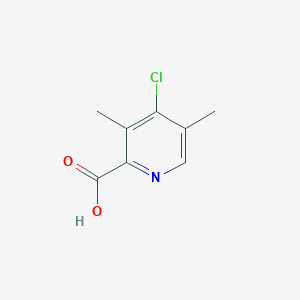![molecular formula C₃₁H₄₄O₆ B123096 (2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid CAS No. 3482-38-0](/img/structure/B123096.png)
(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid” is also known as 3,11-Diketofusidic Acid . It has a molecular formula of C31H44O6 and a molecular weight of 512.687 .
Molecular Structure Analysis
The exact mass of the compound is 512.31378912 . It has a complexity of 1050 and contains 37 heavy atoms . The compound’s canonical SMILES and isomeric SMILES are also provided .
Physical And Chemical Properties Analysis
The compound has a density of 1.16g/cm3, a boiling point of 643.7°C at 760mmHg, and a flash point of 202.3°C . It has a vapor pressure of 3.15E-18mmHg at 25°C . The compound is slightly soluble in dichloromethane, chloroform, and methanol . It has a LogP of 6.08250 .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
One study focused on the crystal structure of a closely related compound, demonstrating the importance of crystallography in understanding the molecular conformation, hydrogen bonding, and overall molecular arrangement of complex compounds (Ketuly, Hadi, & Ng, 2009). Such studies are crucial for drug design and material science, providing foundational knowledge that guides the synthesis and application of new compounds.
Inhibition of Mycolic Acid Biosynthesis
Research on derivatives of cyclopropenyl and cyclopropyl fatty acids, structurally related to the query compound, has shown potential applications in inhibiting mycolic acid biosynthesis (Hartmann et al., 1994). This suggests a possible application in antimicrobial or antituberculosis drug development, where mycolic acid plays a critical role in the pathogen's defense mechanism.
Synthesis and Characterization of Complex Molecules
Several studies illustrate the synthesis and characterization of complex molecules, highlighting methodologies that could be applied to the synthesis and study of the queried compound. For example, an efficient synthesis of isotopically labeled compounds for use in preclinical and clinical studies was reported, underscoring the compound's relevance in drug development and pharmacokinetics (Zhang, 2012).
Cycloaddition Reactions
The utility of cycloaddition reactions in synthesizing nitrogen-containing polycycles was explored, revealing the synthetic versatility of phenanthrene derivatives and similar compounds in creating complex molecular architectures (Nicolaides et al., 1994). Such reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.
Alicyclic Polymers for Resist Applications
A study on the synthesis of alicyclic polymers for 193 nm photoresist materials showcases the application of similar compounds in material science, particularly in the development of photoresist materials for lithographic processes in semiconductor manufacturing (Okoroanyanwu et al., 1998).
Propiedades
IUPAC Name |
(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-22,25,28H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,25-,28-,30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRZOLNLGXHZPV-FIPZVDMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H](C(=O)CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid | |
CAS RN |
3482-38-0 |
Source


|
| Record name | 3,11-Diketofusidic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

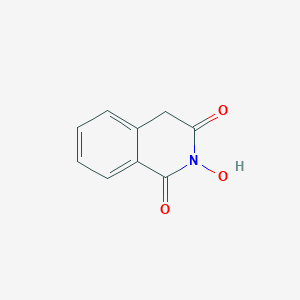
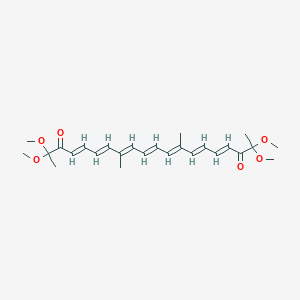
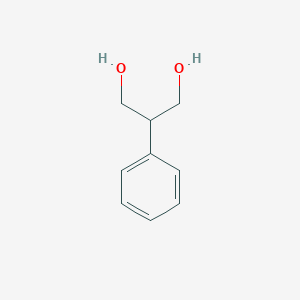
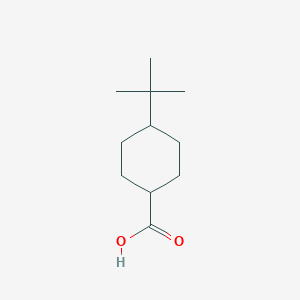
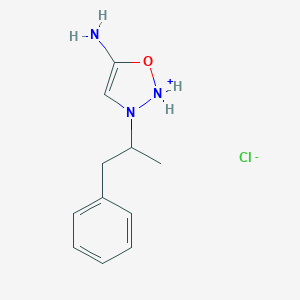
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
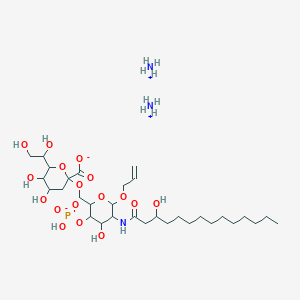
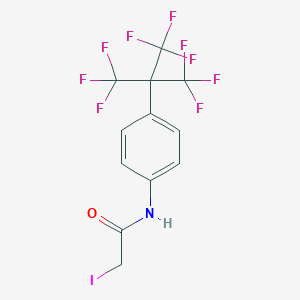
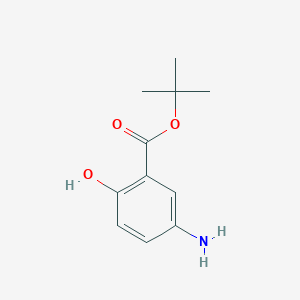
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
